Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate

Description

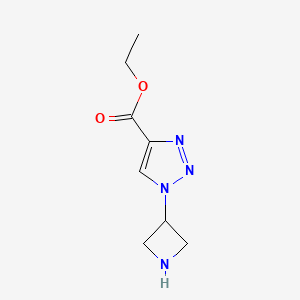

Ethyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an azetidine ring (a four-membered saturated nitrogen heterocycle) at the N1 position and an ethyl ester group at the C4 position. This structure combines the metabolic stability of triazoles with the conformational rigidity of azetidine, making it a promising scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula |

C8H12N4O2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

ethyl 1-(azetidin-3-yl)triazole-4-carboxylate |

InChI |

InChI=1S/C8H12N4O2/c1-2-14-8(13)7-5-12(11-10-7)6-3-9-4-6/h5-6,9H,2-4H2,1H3 |

InChI Key |

DDJSHTSJMAGTQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Formation of Azetidine Ring

- The azetidine ring can be synthesized via photocycloaddition reactions such as the aza Paternò–Büchi reaction, involving imines and alkenes, or through nucleophilic cyclization of amino alcohols.

- Imine precursors, alkenes, UV irradiation, or base-promoted cyclization.

- For example, cyclization of amino alcohols with halides or via intramolecular nucleophilic substitution.

Synthesis of Triazole Ring

- The CuAAC reaction is the most common, involving azides and terminal alkynes, often in aqueous media with copper catalysts.

Reaction Scheme:

$$

\text{Azide} + \text{Alkyne} \xrightarrow[\text{Base}]{\text{Cu(I)}} \text{1,2,3-Triazole}

$$

- Copper(I) catalysts (e.g., CuI), bases such as triethylamine, in solvents like tert-butanol/water or acetonitrile.

- Reaction temperature typically around room temperature to 50°C.

Coupling of Azetidine and Triazole

- The azetidine ring bearing a suitable leaving group (e.g., halide or mesylate) is coupled with the triazole precursor via nucleophilic substitution or click chemistry.

- Use of bases like sodium hydride or triethylamine.

- Solvents such as dimethylformamide or acetonitrile.

Esterification to Form Ethyl Ester

- The carboxylic acid derivative is esterified with ethanol under acidic catalysis or via direct transesterification.

- Ethanol with catalytic sulfuric acid or using ethyl alcohol in the presence of a dehydrating agent.

Data Table: Summary of Key Preparation Methods

| Step | Method | Reagents | Conditions | Remarks |

|---|---|---|---|---|

| Azetidine ring synthesis | Photocycloaddition / nucleophilic cyclization | Imine, alkene, amino alcohols | UV light / base | Ring closure efficiency varies |

| Triazole ring formation | Click chemistry (CuAAC) | Azide, terminal alkyne | CuI, triethylamine, room temp | High regioselectivity and yield |

| Coupling | Nucleophilic substitution or click | Azetidine halide + triazole precursor | DMF, NaH or Et3N | Efficient coupling |

| Esterification | Transesterification | Carboxylic acid + ethanol | Reflux, acid catalyst | Produces ethyl ester |

Representative Reaction Scheme

Azetidine precursor + azide + alkyne

| (CuI, triethylamine)

v

Formation of 1,2,3-triazole ring (click reaction)

|

Coupling with azetidine derivative (nucleophilic substitution)

|

Esterification (if necessary)

|

Ethyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Variations and Advanced Methods

- One-pot multistep syntheses combining azetidine ring formation and click chemistry in continuous flow reactors for industrial scalability.

- Use of protecting groups such as Boc on azetidine nitrogen to prevent side reactions.

- Catalyst optimization with copper nanoparticles or ligand-assisted catalysis for higher yields and selectivity.

Scientific Research and Patent Data Insights

- Patent WO2018108954A1 describes a process involving sulfonylation, reduction, and cyclization steps to synthesize azetidine derivatives, which can be adapted for the target compound by incorporating azide and alkyne functionalities at appropriate stages.

- Recent publications demonstrate the use of click chemistry for rapid assembly of heterocyclic systems, including azetidine-triazole hybrids, emphasizing the efficiency and regioselectivity of CuAAC reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the triazole or azetidine rings.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets in biological systems. The azetidine and triazole rings can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares the target compound with selected analogs based on substituents, synthetic routes, and properties:

Physical and Chemical Properties

- Crystal Packing: Ethyl 5-formyl-1-(pyridin-3-yl) derivatives exhibit a twisted conformation (74.02° dihedral angle between triazole and pyridine rings) due to steric hindrance from the formyl group . This contrasts with less hindered analogs like ethyl 5-methyl-1-(pyridin-3-yl) (50.3° dihedral angle), suggesting azetidine’s smaller ring may reduce steric effects.

- Electronic Effects: Substituents like nitro () or aminofurazan () significantly alter electron density. The nitro group enhances electrophilicity, enabling nucleophilic substitutions, while azetidine’s NH group may participate in hydrogen bonding, influencing solubility and target interactions.

Biological Activity

Ethyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and potential applications in medicinal chemistry.

- Molecular Formula : C_{10}H_{12}N_{4}O_{2}

- Molecular Weight : 196.21 g/mol

- Purity : 98%

- InChI Key : DDJSHTSJMAGTQO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction is favored due to its efficiency and the mild conditions required. The general synthetic route includes:

- Formation of the azide and alkyne precursors.

- Reaction under Cu(I) catalysis to yield the triazole ring.

- Subsequent esterification to introduce the ethyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 150 |

| Salmonella typhimurium | 120 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus .

The mode of action for this compound appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Molecular docking studies indicate strong binding interactions with key bacterial enzymes, which may inhibit their function .

Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, researchers evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The compound was found to be particularly effective against multidrug-resistant strains of bacteria, showcasing its potential as a lead candidate for further drug development .

Study 2: Molecular Docking Analysis

A molecular docking study assessed the binding affinity of this compound with various targets related to bacterial resistance mechanisms. The results indicated favorable interactions with active sites of enzymes critical for bacterial survival under antibiotic pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.